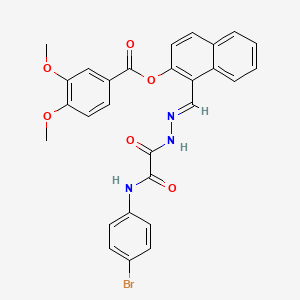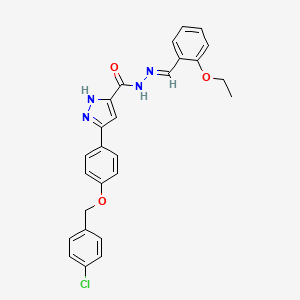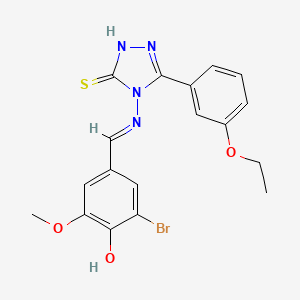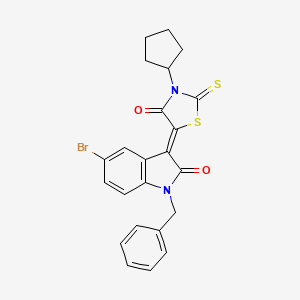![molecular formula C28H36N2O4 B12019169 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019169.png)
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-phényl-1,5-dihydro-2H-pyrrol-2-one est un composé organique synthétique à structure complexe. Il est caractérisé par la présence d'un groupe diéthylaminoéthyl, d'un groupe hydroxyle, d'un groupe isobutoxy-méthylbenzoyle et d'un groupe phényle attaché à un cycle pyrrolidone.
Méthodes De Préparation
La synthèse de 1-[2-(Diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-phényl-1,5-dihydro-2H-pyrrol-2-one implique plusieurs étapes. La voie de synthèse générale comprend :
Formation du cycle pyrrolidone : Le cycle pyrrolidone peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe diéthylaminoéthyl : Cette étape implique l'alkylation du cycle pyrrolidone avec un halogénure de diéthylaminoéthyle en conditions basiques.
Attachement du groupe hydroxyle : Le groupe hydroxyle peut être introduit par une réaction d'hydroxylation utilisant des agents oxydants appropriés.
Incorporation du groupe isobutoxy-méthylbenzoyle : Cette étape implique l'acylation du cycle pyrrolidone avec un chlorure d'isobutoxy-méthylbenzoyle en présence d'une base.
Addition du groupe phényle : Le groupe phényle peut être introduit par une réaction d'alkylation de Friedel-Crafts utilisant du benzène et un catalyseur approprié.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes afin d'améliorer le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
1-[2-(Diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-phényl-1,5-dihydro-2H-pyrrol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe carbonyle dans la partie isobutoxy-méthylbenzoyle peut être réduit en groupe hydroxyle en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe diéthylaminoéthyl peut subir des réactions de substitution nucléophile avec des halogénures ou d'autres électrophiles.
Hydrolyse : La liaison ester dans le groupe isobutoxy-méthylbenzoyle peut être hydrolysée en conditions acides ou basiques pour donner l'acide carboxylique et l'alcool correspondants.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des acides, des bases, des agents oxydants, des agents réducteurs et des solvants tels que le dichlorométhane, l'éthanol et l'eau. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
1-[2-(Diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-phényl-1,5-dihydro-2H-pyrrol-2-one a plusieurs applications en recherche scientifique :
Chimie médicinale : Ce composé est étudié pour son potentiel comme agent pharmacologique en raison de ses caractéristiques structurales uniques. Il peut présenter une activité contre certaines maladies ou affections.
Science des matériaux : Les propriétés structurales du composé en font un candidat pour le développement de nouveaux matériaux présentant des propriétés mécaniques ou chimiques spécifiques.
Études biologiques : Les chercheurs étudient les interactions du composé avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.
Applications industrielles : Le composé peut être utilisé comme intermédiaire dans la synthèse d'autres molécules organiques complexes ou comme composant dans des procédés industriels spécialisés.
Mécanisme d'action
Le mécanisme d'action de 1-[2-(Diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-phényl-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe diéthylaminoéthyl peut interagir avec des récepteurs ou des enzymes, modulant leur activité. Les groupes hydroxyle et isobutoxy-méthylbenzoyle peuvent contribuer à l'affinité de liaison et à la spécificité du composé. Le groupe phényle peut améliorer la stabilité du composé et faciliter son interaction avec les régions hydrophobes des molécules cibles. Globalement, les effets du composé sont médiés par une combinaison de ces interactions, conduisant à des changements dans les voies biochimiques et les réponses cellulaires.
Mécanisme D'action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group may interact with receptors or enzymes, modulating their activity. The hydroxy and isobutoxy-methylbenzoyl groups may contribute to the compound’s binding affinity and specificity. The phenyl group may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in biochemical pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-[2-(Diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-phényl-1,5-dihydro-2H-pyrrol-2-one peut être comparé à des composés similaires tels que :
1-[2-(Diéthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-2-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one : Ce composé a une structure similaire, mais avec un groupe hydroxy-méthoxyphényle au lieu d'un groupe phényle.
1-[2-(Diéthylamino)éthyl]-3-hydroxy-5-(4-hydroxyphényl)-4-(4-isobutoxy-2-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one : Ce composé a un groupe hydroxyphényle au lieu d'un groupe phényle.
1-[2-(Diéthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one : Ce composé a un groupe hydroxy-méthoxyphényle et un groupe isobutoxy-3-méthylbenzoyle.
Le caractère unique de 1-[2-(Diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-phényl-1,5-dihydro-2H-pyrrol-2-one réside dans sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C28H36N2O4 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O4/c1-6-29(7-2)15-16-30-25(21-11-9-8-10-12-21)24(27(32)28(30)33)26(31)23-14-13-22(17-20(23)5)34-18-19(3)4/h8-14,17,19,25,31H,6-7,15-16,18H2,1-5H3/b26-24+ |
Clé InChI |
VVFDOALTMWBSSA-SHHOIMCASA-N |
SMILES isomérique |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-6-(4-butoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12019086.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12019088.png)


![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12019116.png)



![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12019132.png)
![3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019134.png)
![[1-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B12019138.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019144.png)


